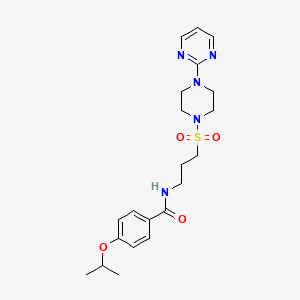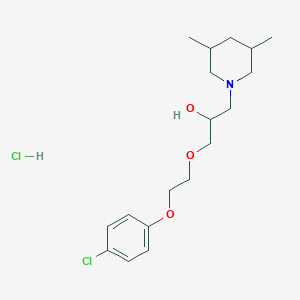![molecular formula C7H10N4O2 B2886848 5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1702541-07-8](/img/structure/B2886848.png)
5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid” is a unique heterocyclic compound . It’s part of the 1,2,4-triazole class of compounds, which are known for their significant effects in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . The molecular formula of this compound is C8H10F2N4O2, and it has a molecular weight of 232.19 .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds like this compound often involves multistep synthetic routes . For instance, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been developed for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented as CC1CC(N2C(=N1)N=C(N2)C(=O)O)C(F)F . It’s worth noting that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, 1,2,4-triazoles are known to participate in a variety of reactions due to their unique structure and properties .Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
One study provides a comprehensive analysis of the molecular structure of a similar compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, in two crystal environments. This research is significant for understanding the molecular interactions and supramolecular architecture, which are critical for the compound's potential biological activity and application in coordination compounds. The study highlighted the compound's layered structural arrangement and three-dimensional supramolecular architecture through hydrogen bonding and π-π stacking interactions, demonstrating its relevance in designing coordination compounds with possible biological activities (Canfora et al., 2010).
Synthetic Applications and Heterocyclic Chemistry
Another aspect of research focuses on the synthetic utility of heteroaromatic azido compounds, leading to the formation of various heterocyclic structures. This area of study is crucial for developing novel compounds with potential applications in medicinal chemistry and agriculture. The synthesis and functionalization of triazolopyrimidine derivatives, as described in multiple studies, lay the groundwork for creating biologically active compounds targeting various diseases and pests. For instance, the synthesis of novel triazolopyrimidine-carbonylhydrazone derivatives and their evaluation for fungicidal activities opens up possibilities for agricultural applications (Li De-jiang, 2008).
Antimicrobial and Anticancer Potential
Research into the biological activities of [1,2,4]triazolo[1,5-a]pyrimidines and their analogs has shown that these compounds possess significant antimicrobial, antifungal, antiviral, antiparasitic, and anticancer activities. This demonstrates the compound's potential as a scaffold for developing therapeutic agents. The comprehensive review of applications in both agriculture and medicinal chemistry underscores the importance of this nucleus in the design of new therapeutic agents (Pinheiro et al., 2020).
Novel Synthesis Approaches
Innovative synthetic methodologies for the compound and its derivatives, such as the one-pot synthesis of 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids, highlight the operational simplicity and eco-friendly approaches in heterocyclic chemistry. These methods provide efficient pathways to synthesize structurally diverse derivatives, offering a broad scope for research and development in pharmaceuticals and agrochemicals (Zeng et al., 2011).
Orientations Futures
The 1,2,4-triazole class of compounds, which includes “5-Methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid”, has attracted significant attention in recent years due to its potential pharmaceutical activity . Future research may focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which could be very useful for the discovery of new drug candidates .
Mécanisme D'action
Target of Action
This compound is part of a larger class of molecules known as [1,2,4]triazolo[1,5-a]pyrimidines , which have been found to exhibit a wide range of biological activities.
Mode of Action
Other [1,2,4]triazolo[1,5-a]pyrimidines have been found to interact with various biological targets, leading to changes in cellular function
Biochemical Pathways
As a member of the [1,2,4]triazolo[1,5-a]pyrimidines class of compounds , it may potentially affect a variety of biochemical pathways.
Result of Action
Propriétés
IUPAC Name |
5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-3-11-7(8-4)9-5(10-11)6(12)13/h4H,2-3H2,1H3,(H,12,13)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGNFXCKWFWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC(=N2)C(=O)O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)



![3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B2886779.png)


